molecular formula C8H8O2S B13994124 5,5-Dimethylthieno[2,3-b]furan-4-one

5,5-Dimethylthieno[2,3-b]furan-4-one

Katalognummer: B13994124
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: PWMBHNSEDATMEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethylthieno[2,3-b]furan-4-one is a heterocyclic compound that features a fused ring system combining a thiophene and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylthieno[2,3-b]furan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[2,3-b]furan precursor, which undergoes cyclization in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethylthieno[2,3-b]furan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring system .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethylthieno[2,3-b]furan-4-one has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethylthieno[2,3-b]furan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C8H8O2S

Molekulargewicht

168.21 g/mol

IUPAC-Name

5,5-dimethylthieno[2,3-b]furan-4-one

InChI

InChI=1S/C8H8O2S/c1-8(2)6(9)5-3-4-10-7(5)11-8/h3-4H,1-2H3

InChI-Schlüssel

PWMBHNSEDATMEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)C2=C(S1)OC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.